molecular formula C8H15Cl2N3O B13465167 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride CAS No. 2913281-04-4

1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride

Cat. No.: B13465167
CAS No.: 2913281-04-4
M. Wt: 240.13 g/mol
InChI Key: FKTVUEYEPWLQMV-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride is a heterocyclic compound that features both an oxazole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the heterocyclic rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce various substituted oxazole derivatives.

Scientific Research Applications

1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride is unique due to its combination of an oxazole and a piperidine ring, which imparts specific biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

2913281-04-4

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.13 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;;/h3,6-7H,1-2,4-5,9H2;2*1H

InChI Key

FKTVUEYEPWLQMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=CO2.Cl.Cl

Origin of Product

United States

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